2,3-Dimethoxybenzoic acid
Overview
Description
2,3-Dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, where two methoxy groups are attached to the benzene ring at the 2 and 3 positions. This compound appears as a pale beige crystalline powder and is known for its applications in organic synthesis and various scientific research fields .
Scientific Research Applications
2,3-Dimethoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research has explored its potential in developing pharmaceuticals with antioxidant and antibacterial properties.
Industry: It is utilized in the production of dyes, perfumes, and other industrial chemicals
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting material in the synthesis of a series of novel benzamide compounds . These benzamides have been widely used in medical, industrial, biological, and potential drug industries .
Mode of Action
It’s known that this compound can be used to synthesize benzamide compounds . These benzamides have various biological activities, including antioxidant, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory effects .
Biochemical Pathways
It’s known that the benzamide compounds synthesized from this compound have various biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
The benzamide compounds synthesized from this compound have been shown to have various biological activities, including antioxidant, antibacterial, anti-fungal, anti-hsv, analgesic, and anti-inflammatory effects .
Action Environment
It’s known that this compound is a relatively stable and readily prepared organoboron reagent
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various chemical reactions due to the presence of the carboxylic acid group
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through interactions with various biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable under normal conditions, but may decompose under high temperatures
Metabolic Pathways
It is likely that the compound is metabolized by the body through standard metabolic pathways involving various enzymes and cofactors
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, which could influence its localization or accumulation
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the methylation of 2,3-dihydroxybenzoic acid using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced by the methylation of 2,3-dihydroxybenzoic acid using methyl iodide and a base like sodium hydroxide. The reaction is carried out in a suitable solvent, followed by purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 2,3-dimethoxybenzyl alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones.
Reduction: 2,3-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxybenzoic acid
- 3,4-Dimethoxybenzoic acid
- 2,5-Dimethoxybenzoic acid
- 3,5-Dimethoxybenzoic acid
Uniqueness
2,3-Dimethoxybenzoic acid is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and biological activity. Compared to other dimethoxybenzoic acids, it exhibits distinct properties that make it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2,3-dimethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODBVCSYJKNBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164956 | |
Record name | Benzoic acid, 2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-38-6 | |
Record name | 2,3-Dimethoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Veratric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Veratric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406133 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2,3-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20164956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-VERATRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQT4BG868C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2,3-Dimethoxybenzoic acid has the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. Key spectroscopic data includes characteristic peaks in the infrared (IR) spectrum indicating the presence of carboxylic acid and aromatic functionalities [, , ]. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information [, ].
A: The solubility of this compound has been experimentally determined in fifteen different mono-solvents []. The data can be used to understand its solubility behavior and to develop models for predicting solubility in other solvent systems.
A: this compound acts as a ligand, coordinating to lanthanide ions (La3+, Ce3+, Pr3+, Nd3+, Sm3+, Eu3+, Gd3+, Tb3+, Dy3+, Ho3+, Er3+, Tm3+, Yb3+, Lu3+) through its carboxylate group. This interaction forms complexes where the carboxylate group can act as either a bidentate chelating ligand or a tridentate chelating and bridging ligand [, , , , , ]. The coordination modes and resulting crystal structures of these complexes vary depending on the specific lanthanide ion involved.
A: Thermogravimetric analyses reveal that these complexes undergo multi-step decomposition upon heating. Initially, coordinated water molecules are lost, followed by the dissociation of other ligands like terpyridine. Finally, the remaining this compound ligands decompose, ultimately leading to the formation of metal oxides [, , ].
A: Research suggests that Er(2,3-DMOBA)3(terpy)(H2O) and [Nd(2,3-DMOBA)3(terpy)(H2O)]2 show promising antibacterial activity against Candida albicans. Interestingly, their activity against Escherichia coli and Staphylococcus aureus is less pronounced. Notably, the Nd(III) complex demonstrates superior activity against Candida albicans compared to the Er(III) complex [].
A: While the provided research doesn't focus on the direct catalytic activity of this compound, its derivatives, particularly silica nanoparticles derived from silica gel waste containing this compound, have shown promising catalytic activity in the synthesis of 2,3-dihydro-1H-isoindolone derivatives [].
A: The 2,3-Dimethoxybenzoate anion exhibits a fascinating "ortho effect" during gas-phase dissociation. Upon activation, it undergoes decarboxylation followed by sequential formaldehyde loss. This sequential loss is attributed to a "ring walk" mechanism, where the negative charge migrates around the aromatic ring [].
A: Research on 5-substituted derivatives of 2,3-Dimethoxybenzamides reveals that these compounds exhibit potent inhibition of [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic properties. The study highlights that modifications at the 5-position can significantly impact biological activity [].
A: Yes, Abraham model solute descriptors for this compound have been determined using experimental solubility data. This approach allows for predicting its solubility in various solvent systems []. Furthermore, ab initio calculations were employed to elucidate the mechanism of the "ring walk" observed during the gas-phase dissociation of the 2,3-Dimethoxybenzoate anion [].
ANone: Various techniques are employed, including:
- X-ray diffraction: This method has been crucial in determining the crystal structures of this compound and its lanthanide complexes [, , , , ].
- Infrared (IR) spectroscopy: This technique is used to identify functional groups and analyze the decomposition products of lanthanide complexes [, , , ].
- Nuclear magnetic resonance (NMR) spectroscopy: This provides detailed structural information about the molecule [, ].
- Thermogravimetric analysis (TGA): This technique helps in studying the thermal stability and decomposition patterns of this compound complexes [, , ].
- Mass spectrometry (MS): This method is essential for analyzing the fragmentation patterns of this compound derivatives, particularly in gas-phase studies [].
A: Early studies focused on the basic structural characterization of this compound, including its crystal structure determination [, ]. Subsequent research explored its complexation with lanthanide ions and their properties [, ]. More recently, investigations have explored its use in organic synthesis, its gas-phase dissociation behavior, and the development of its derivatives with potential pharmaceutical applications [, , , , , ].
ANone: The provided research does not specifically address the environmental impact or degradation pathways of this compound and its derivatives. Further research is needed to evaluate its ecotoxicological effects and potential for bioaccumulation.
A: While the research doesn't delve into specific recycling strategies, one study highlights the utilization of silica gel waste containing this compound as a source for preparing silica nanoparticles with catalytic applications []. This approach presents a potential avenue for waste valorization.
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